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Compound of Interest

Compound Name: 2'-TFA-NH-dG

CAS No.: 144089-98-5

Cat. No.: B3240582 Get Quote

Executive Summary & Molecular Context
Molecule: 2'-Deoxy-2'-trifluoroacetamido-guanosine (2'-TFA-NH-dG) Role: Key intermediate in

the synthesis of 2'-amino-modified oligonucleotides (aptamers, siRNA, and ribozymes).

Significance: The trifluoroacetyl (TFA) group serves a dual purpose:

Orthogonal Protection: It masks the nucleophilic 2'-amine during phosphoramidite coupling,

preventing side reactions.

Spectroscopic Reporter: The trifluoromethyl (

) moiety provides a distinct singlet in

F NMR, enabling sensitive purity assessment without interference from the hydrocarbon-rich
nucleoside background.

Physicochemical & Spectroscopic Properties[1][2]
[3][4][5][6][7][8][9]
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV profile of 2'-TFA-NH-dG is dominated by the guanine nucleobase. The 2'-modification

exerts minimal electronic influence on the aromatic system of the base but may induce subtle

hypochromic shifts due to altered sugar puckering.
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Parameter Value / Characteristic Notes

(Water) 253 nm
Characteristic of N9-

substituted guanine.

(MeOH) 256 nm
Slight bathochromic shift in

organic solvent.

Shoulder ~270–280 nm Typical guanine shoulder.

Extinction Coefficient (

)

~13,700 At 253 nm (approximated from

dG).

TFA Contribution Negligible >230 nm
The amide

transition is far UV (<220 nm).

Application Note: Purity concentration determination should utilize the

of 2'-amino-dG or dG as a baseline, assuming >95% purity.

Nuclear Magnetic Resonance (NMR)
NMR is the definitive method for structural validation. The

F signal is the primary quality control (QC) checkpoint.

F NMR (The Diagnostic Standard)
Chemical Shift (

):-75.5 to -76.5 ppm (relative to

).[1]

Multiplicity: Singlet (s).

Utility: Integration of this peak against an internal standard (e.g., trifluorotoluene) yields

absolute purity. The presence of a secondary peak (e.g., -74 ppm) often indicates hydrolysis

to the free amine or migration of the protecting group.
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H NMR (Key Assignments)
H1' (Anomeric): Typically a triplet or doublet of doublets around 5.8 – 6.2 ppm. The

electronegative TFA-amino group at the 2' position often pushes the sugar into a C3'-endo

(North) conformation, distinct from the C2'-endo (South) of native DNA.

NH (Amide): A broad singlet or doublet (exchangeable with

) appearing downfield, typically 9.0 – 9.5 ppm.

H8 (Base): Singlet around 7.9 – 8.1 ppm.

Infrared (IR) Spectroscopy
IR provides confirmation of the amide linkage and the fluorinated motif.

Amide I (

stretch): 1700 – 1725

(Strong). The electron-withdrawing

group shifts this frequency higher than standard acetamides.

Amide II (

bend): 1550 – 1570

.

C-F Stretch: 1150 – 1250

(Strong, broad). This is the "fingerprint" region for the TFA group.

Mass Spectrometry (ESI-MS)
Molecular Formula:

Exact Mass: ~362.09 Da

Observed Ions:
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Fragmentation Pattern:

Loss of Base: Cleavage of the N-glycosidic bond releases protonated Guanine (m/z 152).

Loss of TFA: In-source fragmentation may show loss of the TFA group

, though the amide bond is relatively stable under soft ionization.

Experimental Protocol: Validation Workflow
Scientific Integrity: This protocol assumes the starting material is 2'-amino-2'-deoxyguanosine.

The causality of using TFA-imidazole is to ensure selective N-acylation without permanent O-

acylation of the sugar hydroxyls.

Reagents
Substrate: 2'-amino-2'-deoxyguanosine (2'-NH2-dG).

Reagent: Methyl trifluoroacetate or S-ethyl trifluorothioacetate (gentler than Trifluoroacetic

anhydride).

Solvent: Dry Methanol (MeOH) or Pyridine.

Step-by-Step Characterization Protocol
Sample Preparation:

Dissolve 5 mg of isolated 2'-TFA-NH-dG in 0.6 mL DMSO-

. (Avoid

initially to prevent exchange of the amide proton).

F NMR Acquisition:

Run a wide sweep width (-50 to -100 ppm).

Pass Criteria: Single sharp peak at ~ -76 ppm.
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Fail Criteria: Multiple fluorine peaks indicate incomplete purification or rotamers (rare for

TFA-amides).

UV Purity Check:

Dilute 10

L of stock into 1 mL water.

Scan 220–320 nm.

Calculate ratio

. For Guanine, this should be approximately 1.5–1.8. Deviations suggest protein/phenol
contamination or degradation.

Mass Spec Confirmation:

Direct injection ESI-MS (Positive mode).

Confirm parent ion m/z 363.1.

Mechanistic Visualization
Protection & Deprotection Logic
The following diagram illustrates the lifecycle of the TFA group during oligonucleotide synthesis.

It highlights why TFA is chosen: it survives the acidic conditions of DMT removal (DCA/DCM)

but is cleaved by the basic conditions of final deprotection (Ammonia).

2'-NH2-dG
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(NH4OH, 55°C)
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(Functionalized Oligo)
TFA Removal

Click to download full resolution via product page

Caption: The TFA group acts as a temporary "mask" for the 2'-amine, stable during chain

assembly but labile during global deprotection.
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Mass Spectrometry Fragmentation Pathway
Understanding the fragmentation aids in confirming the position of the modification (on the

sugar vs. the base).

ESI Fragmentation Channels

Molecular Ion [M+H]+
m/z ~363

Base Ion [Guanine+H]+
m/z 152

Loss of Sugar-TFA

Modified Sugar Ion
[C5H7O2-NH-TFA]+

m/z ~212

Loss of Guanine

Glycosidic Cleavage

Sugar Amine Ion
 m/z ~99

Secondary Frag
(- TFA-OH)

Click to download full resolution via product page

Caption: Primary fragmentation occurs at the N-glycosidic bond. The detection of the sugar-

TFA fragment confirms the modification is on the ribose ring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 19F [nmr.chem.ucsb.edu]

To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 2'-TFA-NH-
dG]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3240582#spectroscopic-properties-of-2-tfa-nh-dg]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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